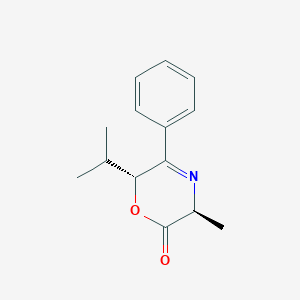

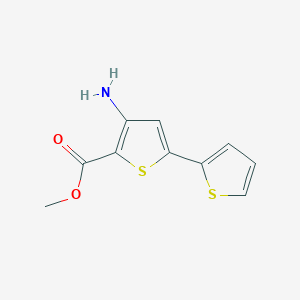

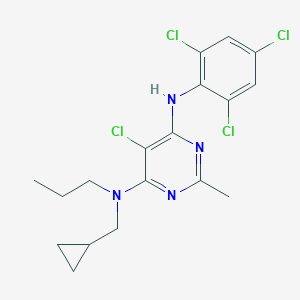

![molecular formula C7H7N3O2S B063243 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE CAS No. 164124-12-3](/img/structure/B63243.png)

3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a heterocyclic compound that contains a pyridine ring fused to a thiadiazine ring. This compound is of interest due to its ability to selectively damage dopaminergic neurons, which has led to its use in animal models of Parkinson's disease.

Mechanism of Action

3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE is metabolized by monoamine oxidase B (MAO-B) to form MPP+ (1-methyl-4-phenylpyridinium), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to cell death and the loss of dopaminergic neurons.

Biochemical and Physiological Effects:

The selective damage to dopaminergic neurons by 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE leads to a depletion of dopamine in the striatum, which is the hallmark of Parkinson's disease. This results in motor symptoms such as tremors, rigidity, and bradykinesia. 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE has also been shown to cause non-motor symptoms such as cognitive impairment and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE in research is its ability to selectively damage dopaminergic neurons, which mimics the neurodegenerative process that occurs in Parkinson's disease. This allows researchers to study the disease and develop potential treatments. However, a limitation of using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE is that it is a potent neurotoxin that can be hazardous to handle. It also requires specialized equipment and expertise to administer safely to animals.

Future Directions

1. Developing novel treatments for Parkinson's disease based on the mechanism of action of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE.

2. Studying the role of oxidative stress in neurodegenerative diseases using 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE as a model.

3. Investigating the potential use of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE in other animal models of neurodegenerative diseases.

4. Developing new neuroprotective agents that can prevent or mitigate the effects of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE toxicity.

5. Studying the long-term effects of 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE exposure on brain function and behavior.

Scientific Research Applications

3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE has been widely used as a research tool to study the pathophysiology of Parkinson's disease. This compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum. This mimics the neurodegenerative process that occurs in Parkinson's disease, making 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE a valuable tool for studying the disease and developing potential treatments.

properties

CAS RN |

164124-12-3 |

|---|---|

Molecular Formula |

C7H7N3O2S |

Molecular Weight |

197.22 g/mol |

IUPAC Name |

3-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |

InChI |

InChI=1S/C7H7N3O2S/c1-5-9-6-3-2-4-8-7(6)13(11,12)10-5/h2-4H,1H3,(H,9,10) |

InChI Key |

PBPMLDLIJXVMQP-UHFFFAOYSA-N |

SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |

synonyms |

4H-Pyrido[3,2-e]-1,2,4-thiadiazine,3-methyl-,1,1-dioxide(9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

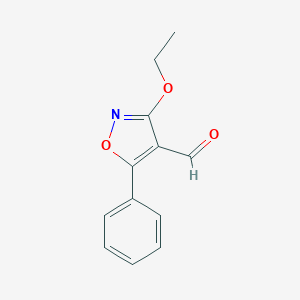

![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)